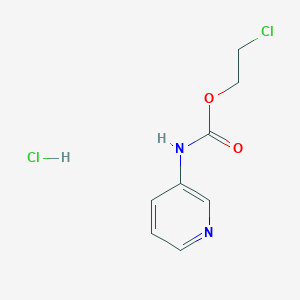
2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride is a versatile chemical compound utilized in diverse scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride typically involves the reaction of 2-chloroethanol with pyridine-3-carboxylic acid, followed by the addition of phosgene to form the carbamate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyridine-3-carboxylic acid and 2-chloroethanol.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Hydrolysis Products: Pyridine-3-carboxylic acid and 2-chloroethanol.
Aplicaciones Científicas De Investigación
2-Chloroethyl N-(pyridin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agricultural chemicals and as an analytical standard in various assays.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can result in the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context of its use.
Comparación Con Compuestos Similares
- 2-Chloroethyl N-(pyridin-2-yl)carbamate hydrochloride
- 2-Chloroethyl N-(pyridin-4-yl)carbamate hydrochloride
- 2-Chloroethyl N-(quinolin-3-yl)carbamate hydrochloride
Comparison: Compared to its analogs, 2-chloroethyl N-(pyridin-3-yl)carbamate hydrochloride exhibits unique reactivity and selectivity due to the position of the nitrogen atom in the pyridine ring. This positional difference can influence the compound’s electronic properties and its interaction with various reagents and biological targets, making it a valuable tool in specific research applications.
Propiedades
IUPAC Name |
2-chloroethyl N-pyridin-3-ylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-3-5-13-8(12)11-7-2-1-4-10-6-7;/h1-2,4,6H,3,5H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKLUBISLIOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-21-5 |
Source


|
| Record name | Carbamic acid, N-3-pyridinyl-, 2-chloroethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
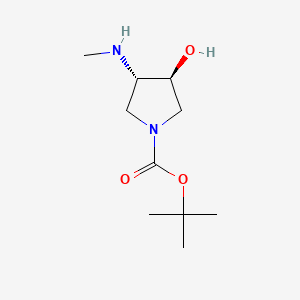
![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)
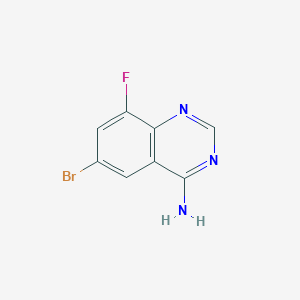
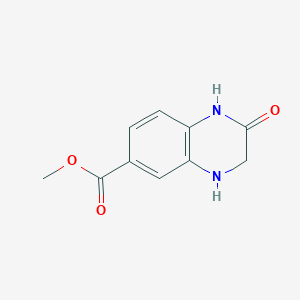
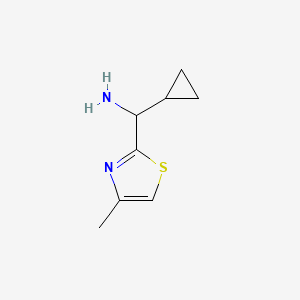
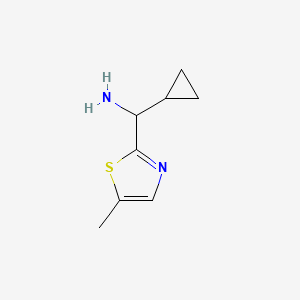
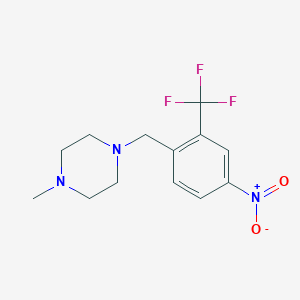
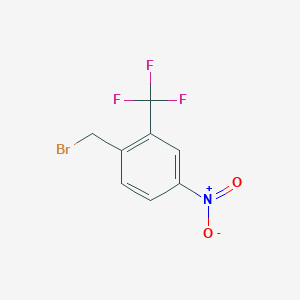
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)
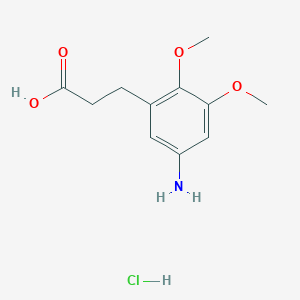
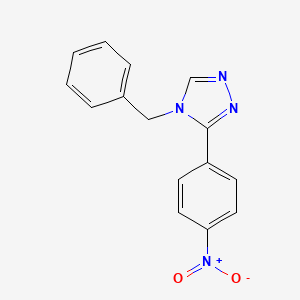
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)
